Trimethoxy(3,3,3-trifluoropropyl)silane
Overview
Description
Trimethoxy(3,3,3-trifluoropropyl)silane is an organosilicon compound with the molecular formula C6H13F3O3Si. It is a colorless liquid that is commonly used as a reagent in the synthesis of various organosilicon compounds. This compound is known for its ability to introduce trifluoropropyl groups into organic molecules, which can impart unique properties such as increased hydrophobicity and chemical resistance .
Mechanism of Action
Target of Action
Trimethoxy(3,3,3-trifluoropropyl)silane, also known as (3,3,3-Trifluoropropyl)trimethoxysilane, is an organosilicon compound used as a reagent to synthesize various organosilicon compounds . It is commonly used in the synthesis of a variety of silsesquioxane-based polymers .
Mode of Action
This compound possesses electron-withdrawing groups, which generates a molecular dipole moment directed toward the hole transport layer . This interaction optimizes energy level alignment and carrier dynamics .
Biochemical Pathways
This compound is a precursor in the synthesis of macroporous gels for separation of oil and water . It can also be used in the synthesis of hydrophobic silica aerogel for the removal of uranium from aqueous solutions .
Result of Action
Through preferential reduction and oxidation, it constructs high stability protective films on both lithium metal anode and high voltage cathode surfaces, which effectively improves the interphasial stability of the electrode/electrolyte .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be stored under inert gas and in a cool, dry place to avoid decomposition . The compound’s action, efficacy, and stability can be affected by these storage conditions.
Preparation Methods
Trimethoxy(3,3,3-trifluoropropyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of trimethoxysilane with hexafluoropropylene. This reaction typically requires a catalyst, such as a silicon powder-nano-copper catalyst mixture, and is carried out in a fixed bed reactor . The reaction conditions include a temperature of around 144°C and a pressure of 12 hPa at 25°C .
Chemical Reactions Analysis
Trimethoxy(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of moisture, it hydrolyzes to form silanols and methanol.
Condensation: The silanols formed can further condense to produce siloxane bonds.
Substitution: It can participate in substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include water for hydrolysis and various nucleophiles for substitution reactions. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .
Scientific Research Applications
Trimethoxy(3,3,3-trifluoropropyl)silane has a wide range of scientific research applications:
Comparison with Similar Compounds
Trimethoxy(3,3,3-trifluoropropyl)silane can be compared with other similar compounds such as:
- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane
- Nonafluorobutane-1-sulfonic acid
- Perfluorooctanoic acid
- Perfluorononanoic acid
- 1H,1H,2H,2H-Perfluorodecyltriethoxysilane
What sets this compound apart is its unique trifluoropropyl group, which imparts distinct properties such as increased hydrophobicity and chemical resistance. This makes it particularly useful in applications requiring robust and durable materials .
Properties
IUPAC Name |
trimethoxy(3,3,3-trifluoropropyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F3O3Si/c1-10-13(11-2,12-3)5-4-6(7,8)9/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGNHOJUQFHYEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC(F)(F)F)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F3O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
157287-40-6 | |
Record name | Silane, trimethoxy(3,3,3-trifluoropropyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157287-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2059984 | |
Record name | Silane, trimethoxy(3,3,3-trifluoropropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
429-60-7 | |
Record name | (3,3,3-Trifluoropropyl)trimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=429-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, trimethoxy(3,3,3-trifluoropropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000429607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, trimethoxy(3,3,3-trifluoropropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, trimethoxy(3,3,3-trifluoropropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethoxy(3,3,3-trifluoropropyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.419 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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